![molecular formula C11H11NO2S B12886801 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]- CAS No. 121668-76-6](/img/structure/B12886801.png)
1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tosyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a tosyl group at the second position The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis due to its stability and ease of removal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-1H-pyrrole typically involves the tosylation of pyrrole. One common method is the reaction of pyrrole with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 2-Tosyl-1H-pyrrole are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tosyl-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2-carboxylic acid derivatives or reduction to form dihydropyrrole derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Dihydropyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tosyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Tosyl-1H-pyrrole in chemical reactions involves the activation of the pyrrole ring by the electron-withdrawing tosyl group. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and cyclization reactions. The tosyl group can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tosyl-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-Tosyl-1H-pyrrole-3-carboxylic acid: Contains an additional carboxyl group at the third position.
N-Tosylpyrrole: The tosyl group is attached to the nitrogen atom of the pyrrole ring.
Uniqueness
2-Tosyl-1H-pyrrole is unique due to the specific positioning of the tosyl group, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules, providing a versatile tool for chemists in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
121668-76-6 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H11NO2S/c1-9-4-6-10(7-5-9)15(13,14)11-3-2-8-12-11/h2-8,12H,1H3 |
InChI-Schlüssel |
NQTVFNSSDCHPJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


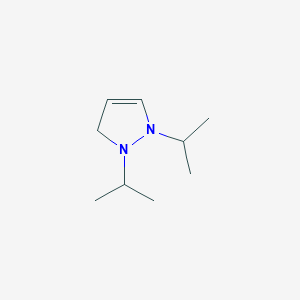

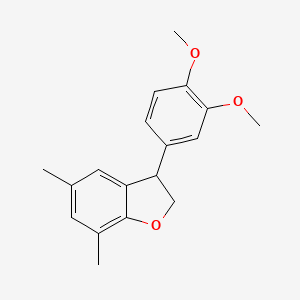
![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)


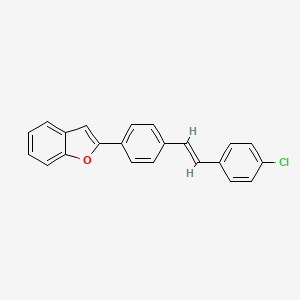
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
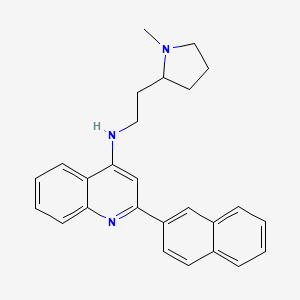
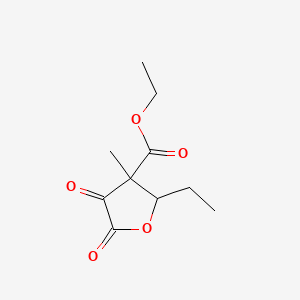
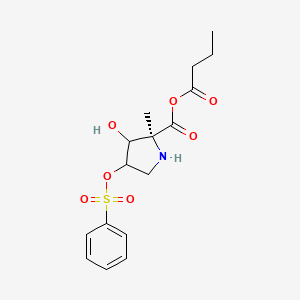
![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
